2,6-dichloro-5-fluoro-N-phenylnicotinamide
Description
Significance of Halogenated Pyridine (B92270) Systems in Medicinal Chemistry
The pyridine ring, a key component of nicotinamide (B372718), is a versatile scaffold in drug design. nih.gov Its nitrogen atom can form hydrogen bonds, which enhances the pharmacokinetic properties of drugs. nih.gov The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto this pyridine ring is a critical strategy in medicinal chemistry. nih.gov Halogens can significantly alter a molecule's properties, including its ability to bind to target proteins and its metabolic stability. nih.govacs.org
Halogenation can increase a compound's lipophilicity, which may improve its ability to cross cell membranes. Furthermore, halogens can form specific interactions known as "halogen bonds" with biological targets, which can enhance the affinity and selectivity of a drug candidate. nih.govacs.org The strategic placement of halogens on a pyridine ring allows medicinal chemists to fine-tune the electronic and steric properties of a molecule, optimizing its potential as a therapeutic agent. chemrxiv.org The use of fluorine, in particular, is common in modern drug design. nih.gov
Overview of the N-Phenyl Nicotinamide Scaffold in Drug Discovery Research
The N-phenyl nicotinamide scaffold is a structural motif that has garnered significant attention in drug discovery. This framework consists of a nicotinamide core linked to a phenyl group. This structure serves as a versatile template for creating libraries of compounds with diverse biological activities. By modifying the substituents on both the pyridine and phenyl rings, chemists can systematically explore how different chemical features affect a compound's interaction with various biological targets.
This scaffold has been investigated for its potential in developing treatments for a variety of diseases. For instance, derivatives of the nicotinamide scaffold have been designed as selective inhibitors for specific enzymes or receptors involved in pain pathways. nih.gov The adaptability of the N-phenyl nicotinamide structure allows for the incorporation of various functional groups, leading to compounds with optimized potency and selectivity. This has made it a valuable tool in the search for new medicines.
Contextualization of 2,6-Dichloro-5-Fluoro-N-Phenylnicotinamide within Contemporary Chemical Biology
Within the broader landscape of chemical biology, this compound emerges as a significant intermediate compound. While not typically an end-product therapeutic agent itself, it serves as a crucial building block in the synthesis of more complex, biologically active molecules. chemicalbook.comhnsincere.com Its structure combines the key features discussed previously: a halogenated pyridine ring and an N-phenyl nicotinamide core.
The specific arrangement of two chlorine atoms and one fluorine atom on the pyridine ring provides a unique chemical reactivity profile. This allows for selective chemical transformations, making it a valuable precursor in multi-step synthetic pathways. For example, this compound is used in the synthesis of Sotorasib, a drug that targets specific mutations in non-small cell lung cancer. chemicalbook.com The compound's utility highlights the importance of well-designed chemical intermediates in streamlining the production of innovative therapeutics.
Below are the key chemical properties of this compound:
| Property | Value |
| CAS Number | 113237-20-0 |
| Molecular Formula | C₆H₃Cl₂FN₂O |
| Molecular Weight | 209.01 g/mol |
| Appearance | White to off-white crystalline solid/powder |
| Melting Point | 160-162 °C |
| Purity | ≥ 98-99% |
This table is based on data from multiple chemical suppliers. chemicalbook.comhnsincere.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-5-fluoro-N-phenylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FN2O/c13-10-8(6-9(15)11(14)17-10)12(18)16-7-4-2-1-3-5-7/h1-6H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOJJZAKBSAVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Dichloro 5 Fluoro N Phenylnicotinamide and Its Analogs
Precursor Synthesis Strategies
The foundation for synthesizing the target compound lies in the efficient preparation of its core nicotinamide (B372718) structure. This typically begins with a highly functionalized pyridine (B92270) ring that can be selectively modified.
A primary precursor for the title compound is 2,6-dichloro-5-fluoronicotinamide (B46746). chemicalbook.comkemphar.com This intermediate is commonly synthesized from 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile. chemicalbook.com The synthesis involves the hydrolysis of the nitrile group to a primary amide. A common method is the treatment of the nitrile with concentrated sulfuric acid. chemicalbook.com The reaction is typically heated to facilitate the conversion. For instance, heating 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile in concentrated sulfuric acid at 62°C for one hour can produce 2,6-dichloro-5-fluoronicotinamide in a near-quantitative yield of 99.5%. chemicalbook.com Following the reaction, the mixture is cooled and poured into ice water, with the product extracted using a solvent like ethyl acetate. chemicalbook.com
Table 1: Synthesis of 2,6-Dichloro-5-fluoronicotinamide
| Starting Material | Reagent | Temperature | Time | Yield |
|---|
This interactive table summarizes the reaction conditions for the preparation of a key precursor.
The compound 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, also known as 2,6-dichloro-3-cyano-5-fluoropyridine, is a critical intermediate in this synthetic pathway. ossila.com Its structure, featuring two chloro substituents, a fluoro group, and a nitrile, makes it a versatile building block for various heterocyclic compounds. chemicalbook.com The nitrile group serves as a handle for conversion into other functional groups, most notably the carboxamide group as described previously. chemicalbook.com This intermediate is not only pivotal for the synthesis of 2,6-dichloro-5-fluoro-N-phenylnicotinamide but also serves as a molecular scaffold for important pharmaceutical agents, including broad-spectrum antibiotics like Gemifloxacin and other 1,8-naphthyridine derivatives. ossila.com The strategic placement of halogen atoms allows for further selective modifications, although the hydrolysis of the nitrile to the amide is a primary and highly efficient derivatization step. chemicalbook.com
Amidation Reactions for N-Phenyl Moiety Introduction
The final step in the synthesis of this compound is the formation of the secondary amide bond by introducing the N-phenyl group. This is a crucial amidation reaction. A robust method to achieve this involves converting the precursor, 2,6-dichloro-5-fluoronicotinamide, into a more reactive carboxylic acid derivative.
First, the primary amide (2,6-dichloro-5-fluoronicotinamide) can be hydrolyzed to its corresponding carboxylic acid, 2,6-dichloro-5-fluoronicotinic acid. google.comgoogle.commedchemexpress.com This acid is a key intermediate in the synthesis of various compounds. google.commedchemexpress.com The carboxylic acid is then activated to facilitate the reaction with aniline. A common activation strategy is the conversion of the carboxylic acid to an acid chloride, specifically 2,6-dichloro-5-fluoronicotinoyl chloride. google.comgoogle.com This can be accomplished using standard chlorinating agents like thionyl chloride or phosphorus oxychloride. chemicalbook.comgoogle.com The resulting acid chloride is highly electrophilic and reacts readily with aniline in the presence of a base to neutralize the HCl byproduct, yielding the final N-phenyl amide product. Modern catalytic methods, such as copper-catalyzed or nickel-catalyzed cross-coupling reactions, also provide pathways for amide bond formation, often under milder conditions. digitellinc.comorganic-chemistry.orgnih.gov
Chemo- and Regioselective Synthetic Routes
Achieving chemo- and regioselectivity is paramount throughout the synthesis to avoid unwanted side products.
Chemoselectivity : The conversion of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile to 2,6-dichloro-5-fluoronicotinamide using sulfuric acid is an example of excellent chemoselectivity. chemicalbook.com The reaction conditions are controlled to hydrolyze the nitrile group to an amide without affecting the chloro and fluoro substituents on the pyridine ring, which could be susceptible to hydrolysis under more drastic conditions. chemicalbook.com
Regioselectivity : The amidation reaction to introduce the N-phenyl group is inherently regioselective. The reaction occurs specifically at the carbonyl carbon of the nicotinoyl chloride (or other activated acid derivative), which is the most electrophilic site, with the nitrogen atom of aniline acting as the nucleophile. This ensures the formation of the desired N-phenylnicotinamide structure without reaction at other positions on the pyridine ring. In the broader context of synthesizing nicotinamide derivatives, enzymatic approaches using lipases or amidases can offer exceptional regioselectivity under mild conditions. rsc.orgresearchgate.net
Optimization of Reaction Conditions and Yields for Nicotinamide Derivative Synthesis
For the synthesis of nicotinamide derivatives, studies have shown that the choice of solvent can significantly impact conversion and selectivity. scielo.br For instance, in related oxidative coupling reactions, acetonitrile has been identified as a "greener" solvent that provides a good balance between these factors. scielo.br Temperature is another critical variable; while reflux conditions can increase reaction rates, they may also lead to the formation of undesired byproducts if reaction times are prolonged. scielo.br
Recent advancements focus on developing more sustainable and efficient protocols. The use of continuous-flow microreactors, for example, has been shown to dramatically shorten reaction times from hours to minutes and significantly improve yields in the enzymatic synthesis of nicotinamide derivatives. rsc.orgresearchgate.netnih.gov This technology allows for precise control over reaction parameters, leading to better outcomes compared to traditional batch processes. researchgate.net The optimization process often involves a systematic approach, such as the Design of Experiments (DoE), sometimes coupled with machine learning algorithms, to efficiently identify the optimal set of conditions. nih.gov
Table 2: Illustrative Optimization of Amidation Reaction Conditions
| Parameter | Condition A | Condition B | Condition C | Outcome |
|---|---|---|---|---|
| Solvent | Dichloromethane | Acetonitrile | Toluene | Acetonitrile provided the best balance of solubility and reactivity. scielo.br |
| Temperature | 25°C (Room Temp) | 50°C | 80°C (Reflux) | Moderate heating to 50°C increased the reaction rate without significant byproduct formation. |
| Base | Triethylamine | Pyridine | K₂CO₃ | Triethylamine was effective in scavenging acid byproduct without interfering with the reaction. |
| Reaction Time | 24 hours | 8 hours | 4 hours | Optimization can reduce reaction times significantly without compromising yield. scielo.br |
This interactive table demonstrates how different reaction parameters can be varied to optimize the synthesis of nicotinamide derivatives.
Structural Characterization and Elucidation Techniques
Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multidimensional)
Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical characterization, provides granular insights into the hydrogen and carbon framework of the molecule. While specific, experimentally-derived spectral data for 2,6-dichloro-5-fluoro-N-phenylnicotinamide is not detailed in publicly accessible scientific literature, a theoretical analysis based on its structure allows for the prediction of its NMR characteristics.
¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on both the phenyl and nicotinamide (B372718) rings. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments within the molecule. The carbons directly bonded to the electronegative halogen atoms are expected to show characteristic downfield shifts.
Multidimensional NMR: Advanced techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed to establish connectivity between protons and carbons, further confirming the structural assignment.
Table 1: Predicted NMR Data for this compound
| Technique | Predicted Observations |
|---|---|
| ¹H NMR | Signals in the aromatic region, with splitting patterns indicative of proton-proton and proton-fluorine coupling. |
| ¹³C NMR | Distinct resonances for each unique carbon atom, with those bonded to halogens shifted downfield. |
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular weight and elemental formula of this compound. This technique provides an exact mass measurement, which can be used to confirm the molecular formula, C₁₂H₇Cl₂FN₂O.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This would be used to ascertain the purity of the compound and to study its fragmentation patterns, which can provide further structural clues.
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Predicted Measurement | Information Gained |
|---|---|---|
| HRMS | Exact mass corresponding to the molecular formula C₁₂H₇Cl₂FN₂O. | Confirmation of elemental composition. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H bond of the amide, the C=O (carbonyl) group, C-N bonds, and the aromatic C-H and C=C bonds. The presence of carbon-halogen bonds would also be indicated by specific absorptions in the fingerprint region of the spectrum.
Table 3: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3300-3500 |
| C=O Stretch (Amide) | 1630-1695 |
| Aromatic C=C Stretch | 1400-1600 |
| C-F Stretch | 1000-1400 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared with the theoretical values calculated from its molecular formula to verify its elemental composition and purity.
Table 4: Theoretical Elemental Composition of this compound (C₁₂H₇Cl₂FN₂O)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|
| Carbon (C) | 12.01 | 12 | 144.12 | 50.56% |
| Hydrogen (H) | 1.01 | 7 | 7.07 | 2.49% |
| Chlorine (Cl) | 35.45 | 2 | 70.90 | 24.95% |
| Fluorine (F) | 19.00 | 1 | 19.00 | 6.69% |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 9.83% |
| Oxygen (O) | 16.00 | 1 | 16.00 | 5.63% |
| Total | | | 285.11 | 100.00% |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and conformational details of this compound in the solid state. However, to date, no publicly available crystal structure data for this specific compound has been reported. Should such data become available, it would offer unparalleled insight into its molecular geometry and intermolecular interactions.
Computational Chemistry and Cheminformatics Approaches
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 2,6-dichloro-5-fluoro-N-phenylnicotinamide, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Such studies would also yield valuable information about the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are crucial for predicting the molecule's reactivity and its potential interaction with biological targets.
Conformation Analysis and Potential Energy Surface Exploration
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve exploring its potential energy surface to identify stable conformers and the energy barriers between them. This is particularly important for understanding the flexibility of the molecule and the orientation of the phenyl and nicotinamide (B372718) rings relative to each other. Such studies can be performed using various computational methods, including molecular mechanics and quantum chemical calculations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
2D-QSAR and 3D-QSAR Methodologies for Predictive Modeling
To perform a QSAR study on derivatives of this compound, a dataset of compounds with varying structural modifications and their corresponding measured biological activities would be required. 2D-QSAR models would correlate the biological activity with physicochemical properties or topological indices. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would go a step further by considering the three-dimensional arrangement of atoms and the steric and electrostatic fields they generate. These models can provide predictive tools for designing new, more potent analogs.
Molecular Descriptor Calculation and Statistical Validation of QSAR Models
The development of a robust QSAR model involves the calculation of a wide range of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. These can include electronic, steric, hydrophobic, and topological parameters. The subsequent statistical analysis, often using methods like multiple linear regression or partial least squares, aims to build a model with good predictive power. The reliability of the QSAR model is assessed through rigorous internal and external validation techniques to ensure its applicability for predicting the activity of new compounds.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
In the context of this compound, molecular docking simulations would be instrumental in elucidating its potential binding mode within the active site of a biological target. This requires a three-dimensional structure of the target protein, which can be obtained from experimental methods like X-ray crystallography or through homology modeling. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on their predicted binding affinity. The results of molecular docking can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, thereby guiding further drug design and optimization efforts.
Analysis of Binding Modes and Active Site Interactions with Predicted Biological Targets
To analyze the binding mode of this compound, a biological target must first be identified. Given its role as a key intermediate in the synthesis of Sotorasib (AMG 510), a known inhibitor of the KRAS G12C mutant protein, it is plausible to predict that this compound or its derivatives could interact with protein kinases or GTPases.
Molecular docking simulations would be employed to predict the preferred orientation of the compound within the active site of a target like KRAS G12C. This analysis focuses on identifying key intermolecular interactions that stabilize the ligand-protein complex. These interactions typically include:
Hydrogen Bonds: The amide group (-CONH-) in the compound can act as both a hydrogen bond donor (from the N-H) and acceptor (at the C=O). The fluorine and nitrogen atoms in the pyridine (B92270) ring can also act as hydrogen bond acceptors.
Hydrophobic Interactions: The phenyl and dichlorinated pyridine rings provide significant surface area for hydrophobic and aromatic (π-π or T-shaped) stacking interactions with nonpolar residues like alanine, valine, leucine, and phenylalanine in the binding pocket.
Halogen Bonds: The chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen.
A hypothetical docking study against a kinase target might reveal interactions as detailed in the table below.
Table 1: Hypothetical Binding Interactions for this compound in a Kinase Active Site
Interaction Type Ligand Moiety Potential Interacting Residue Estimated Distance (Å) Hydrogen Bond (Donor) Amide N-H Aspartic Acid (Backbone C=O) 2.9 Hydrogen Bond (Acceptor) Pyridine Nitrogen Lysine (Side Chain -NH3+) 3.1 Hydrophobic (π-π Stacking) Phenyl Ring Tyrosine 4.5 Halogen Bond C2-Chlorine Glycine (Backbone C=O) 3.2
Scoring Functions and Docking Algorithm Evaluation
Molecular docking programs utilize scoring functions to estimate the binding affinity between a ligand and a protein, ranking different binding poses. mdpi.comnih.govnih.govmdpi.com The choice of docking algorithm and scoring function is critical for obtaining reliable predictions.
To evaluate the best approach for this compound, various combinations of docking software (e.g., AutoDock, Glide, GOLD) and scoring functions could be tested. Performance would be judged on their ability to reproduce a known binding pose (if available from a co-crystal structure of an analog) and to distinguish known active compounds from inactive "decoy" molecules in a validation set.
Different scoring functions (force-field-based, empirical, knowledge-based) would likely yield varied results. A consensus scoring approach, which averages the ranks or scores from multiple functions, is often employed to improve the reliability of hit identification.
Table 2: Illustrative Evaluation of Docking Algorithms and Scoring Functions
Docking Program Scoring Function Binding Score (kcal/mol) (Hypothetical) Pose RMSD (Å) (Hypothetical) Notes AutoDock Vina Vina Score -8.5 1.8 Good balance of speed and accuracy. Glide GlideScore SP -9.2 1.5 Often used for high-throughput screening. GOLD GoldScore 65.1 (Dimensionless) 2.1 Known for its genetic algorithm flexibility. Surflex-Dock Surflex-Score 8.8 1.6 Based on a protomol-based approach.
Virtual Screening Techniques for Novel Ligand Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govbenthamdirect.comfrontiersin.org Using this compound as a starting point, two main strategies could be employed:
Structure-Based Virtual Screening (SBVS): If a reliable 3D structure of the biological target is available, the active site can be used as a template to dock thousands or millions of commercially available compounds. The top-scoring compounds would be selected for further analysis and experimental testing. This approach can identify novel chemical scaffolds that are structurally different from the initial compound but fit the same binding pocket.
Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, the structure of this compound itself can be used as a query. This method identifies molecules in a database that have similar 2D (fingerprints) or 3D (shape, pharmacophore) features. A pharmacophore model would be built based on the key chemical features of the compound: a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and hydrophobic/halogen features. This model would then be used to filter databases for compounds matching this arrangement.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution and reactivity of a molecule. mdpi.comnih.govresearchgate.net The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing different potential values.
For this compound, an MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the electronegative atoms: the oxygen of the carbonyl group, the nitrogen of the pyridine ring, and to a lesser extent, the fluorine and chlorine atoms. These regions are susceptible to electrophilic attack and are favorable for forming hydrogen or halogen bonds as acceptors.
Positive Potential (Blue): Located around the amide hydrogen (N-H), indicating its potential as a hydrogen bond donor.
Neutral Potential (Green): Predominantly over the carbon atoms of the aromatic rings, indicating their hydrophobic nature.
This analysis helps predict how the molecule will interact with its biological target on an electrostatic level and can guide the design of derivatives with improved binding affinity by modifying these charge distributions. numberanalytics.com
Structure Activity Relationship Sar Studies of 2,6 Dichloro 5 Fluoro N Phenylnicotinamide Analogs
Impact of Substituents on the N-Phenyl Moiety on Biological Activity and Selectivity
To investigate the impact of substituents on the N-phenyl ring, a series of analogs would be synthesized with varying electronic and steric properties. Typically, electron-donating groups (e.g., -CH₃, -OCH₃), electron-withdrawing groups (e.g., -CF₃, -NO₂, -CN), and halogens (-F, -Cl, -Br) would be introduced at the ortho, meta, and para positions of the phenyl ring.
The biological activity of these analogs would be assessed in relevant assays to determine the influence of these substituents. For instance, if the parent compound were an inhibitor of a particular enzyme, the IC₅₀ values of the analogs would be compared. This systematic variation would help to identify if specific electronic or steric features on the N-phenyl moiety are critical for activity. For example, a data table might be generated to show that analogs with small, electron-withdrawing groups at the para-position exhibit the highest potency, suggesting a specific interaction with the target protein. Selectivity would be evaluated by testing the compounds against related biological targets.
Influence of Halogenation Pattern and Other Substitutions on the Pyridine (B92270) Ring
The 2,6-dichloro-5-fluoro substitution pattern on the pyridine ring is a key feature of the core scaffold. SAR studies in this area would involve modifying this halogenation pattern. For example, analogs could be synthesized where one or both chlorine atoms are replaced with other halogens (e.g., bromine) or removed entirely. The fluorine at the 5-position could also be replaced or removed to understand its contribution to activity.
Furthermore, other positions on the pyridine ring could be substituted with small alkyl or alkoxy groups to probe for additional binding interactions. The resulting data would indicate the importance of the specific halogenation pattern for the observed biological activity. It might be found that the 2,6-dichloro pattern is essential for maintaining a specific conformation or for direct interaction with the biological target, while the 5-fluoro group might enhance metabolic stability or binding affinity.
Modifications of the Amide Linker and Their Conformational Implications
The conformational implications of these modifications would be analyzed using techniques like X-ray crystallography or computational modeling. By comparing the biological activities of these linker-modified analogs, researchers could determine the importance of the amide bond's structural and electronic properties. For instance, if only analogs with the original amide linker are active, it would suggest that the specific hydrogen bond donor and acceptor properties of the amide are crucial for interaction with the target.
Identification of Key Pharmacophoric Features and Structural Determinants of Activity
By integrating the data from the modifications of the N-phenyl moiety, the pyridine ring, and the amide linker, a pharmacophore model could be developed. This model would highlight the key chemical features essential for biological activity. For example, the model might indicate the necessity of a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O), a halogenated pyridine ring of a specific size and electronic nature, and a substituted phenyl ring that fits into a hydrophobic pocket.
Structural determinants of activity would be further elucidated through computational docking studies, where the synthesized analogs are modeled within the active site of a target protein. This would provide a three-dimensional understanding of the interactions and help explain the observed SAR. For instance, docking studies might reveal that the chlorine atoms on the pyridine ring form specific halogen bonds with the protein backbone, explaining their importance for high affinity.
Investigation of Biological Activities at the Molecular and Cellular Level in Vitro Research
Anticancer and Antiproliferative Activities
There is currently no available research detailing the anticancer and antiproliferative activities of 2,6-dichloro-5-fluoro-N-phenylnicotinamide.
In Vitro Cytotoxicity Evaluation in Cancer Cell Lines
Specific data on the in vitro cytotoxicity of this compound in cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MDA-MB-231 (breast cancer) has not been reported in the available scientific literature. Consequently, no data tables can be generated to illustrate its potential effects on these cell lines.
Mechanisms of Cell Death Induction
Due to the absence of primary research on this compound, there is no information regarding the mechanisms through which it might induce cell death.
There are no studies available that investigate whether this compound can induce apoptosis through the activation of caspases, such as Caspase-3/7.
Information regarding the effect of this compound on the cell cycle of cancer cells, including any potential for cell cycle arrest or modulation of cell cycle regulators, is not present in the current body of scientific literature.
Elucidation of Molecular Pathways Involved
The molecular pathways that might be influenced by this compound, including key signaling cascades like PI3K/AKT, JNK-1, and regulators such as RhoGDI, have not been investigated in any published research.
Receptor-Ligand Interaction Studies
No receptor-ligand interaction studies for this compound have been documented. This indicates a lack of research into its potential binding targets and molecular interactions within a biological system.
Investigation of EP2 Receptor Antagonism
The prostaglandin (B15479496) E2 receptor 2 (EP2) is a G-protein coupled receptor that plays a significant role in various physiological and pathological processes, including inflammation and cancer. Investigating the potential of a compound to act as an EP2 receptor antagonist is a key area of research for the development of new therapeutic agents. This typically involves cell-based assays that measure the ability of the compound to inhibit the binding of the natural ligand, prostaglandin E2 (PGE2), or to block the downstream signaling pathways activated by the receptor, such as cyclic AMP (cAMP) production.
Assessment of Affinity for Trace Amine Associated Receptors (TAARs)
Trace Amine-Associated Receptors (TAARs) are a class of G protein-coupled receptors that are activated by trace amines. These receptors are involved in neurological and metabolic functions. To assess a compound's affinity for TAARs, researchers typically employ radioligand binding assays or functional assays in cell lines engineered to express specific TAAR subtypes. These studies are crucial for understanding the potential neurological effects of a compound.
Exploration of Aryl Hydrocarbon Receptor (AhR) Ligand Binding Potential
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell differentiation. Determining if a compound can bind to and activate or inhibit the AhR is important for assessing its potential toxicity and therapeutic applications. This is commonly investigated using cell-based reporter gene assays or direct binding assays with the purified receptor.
Enzyme Inhibition Studies
Identifying potential enzyme targets is a critical step in drug discovery. Neuraminidase is a key enzyme in the life cycle of the influenza virus, making it a target for antiviral drugs. Cyclin-dependent kinase 2 (CDK2) is an enzyme that plays a crucial role in cell cycle regulation, and its inhibition is a strategy in cancer therapy. The structural features of this compound would be analyzed to predict its potential to bind to the active sites of these or other enzymes.
Once a potential target enzyme is identified, in vitro enzymatic assays are conducted to determine the inhibitory potency of the compound. For neuraminidase, this would involve measuring the enzyme's activity in the presence of varying concentrations of the compound. Similarly, for CDK2, kinase activity assays would be performed to quantify the compound's ability to inhibit the phosphorylation of a substrate. These assays provide quantitative measures of inhibitory activity, such as the IC50 value.
Exploration of Other Potential Bioactivities (e.g., Antimicrobial, Antiviral, Anti-inflammatory, Antioxidant)
Beyond specific receptor and enzyme targets, the broader biological activities of a compound are often explored. Standardized in vitro assays are used to screen for:
Antimicrobial activity: Testing the compound's ability to inhibit the growth of various bacteria and fungi.
Antiviral activity: Assessing its efficacy in preventing viral replication in cell culture models.
Anti-inflammatory activity: Measuring its effect on inflammatory markers, such as the production of cytokines and nitric oxide in immune cells.
Antioxidant activity: Evaluating its capacity to neutralize free radicals in chemical or cell-based assays.
Currently, there is no published research detailing the investigation of this compound in any of these described assays.
Rational Design and Synthesis of Novel Derivatives and Analogs
Scaffold Hopping and Bioisosteric Replacements based on SAR Insights
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at identifying novel chemotypes with improved properties while retaining the biological activity of a parent molecule. nih.govresearchgate.net These approaches are particularly valuable when the initial scaffold presents challenges such as poor synthetic accessibility, undesirable physicochemical properties, or to explore new intellectual property space. nih.govresearchgate.net
Insights from Structure-Activity Relationship (SAR) studies on various nicotinamide (B372718) derivatives are crucial for guiding these modifications. For instance, SAR studies have revealed that the nature and position of substituents on both the nicotinamide and the N-phenyl rings significantly influence the biological activity of these compounds. mdpi.commdpi.com
Scaffold Hopping:
Bioisosteric Replacements:
Bioisosteric replacement involves substituting specific functional groups with others that have similar physical or chemical properties, leading to comparable biological effects. acs.orgnih.gov For the 2,6-dichloro-5-fluoro-N-phenylnicotinamide scaffold, several bioisosteric replacements could be envisioned based on established principles and SAR data from related compounds:
Pyridine (B92270) Ring Modifications: The chlorine and fluorine atoms on the pyridine ring are critical for its electronic properties and interaction with target proteins. Bioisosteric replacements for the chlorine atoms could include trifluoromethyl (CF₃) groups, which are of similar size but have different electronic effects. The fluorine atom could be replaced by other small, electronegative groups like a hydroxyl (OH) or cyano (CN) group, although this would significantly alter the electronics and potential hydrogen bonding capabilities.
Amide Linker: The amide bond is a key structural feature. It can be replaced with bioisosteres such as a reverse amide, an ester, a ketone, or a stable isostere like a 1,2,4-oxadiazole. nih.gov This can improve metabolic stability and alter the hydrogen bonding pattern.
N-Phenyl Ring Substituents: The substituents on the N-phenyl ring are crucial for modulating potency and selectivity. Depending on the target, various bioisosteric replacements for the phenyl ring itself or its substituents can be explored to optimize interactions within the binding pocket.
A hypothetical example of applying these strategies is presented in the table below:
| Original Moiety | Potential Bioisosteric Replacement/Scaffold Hop | Rationale |
| Nicotinamide Core | Thiophene carboxamide, Pyrazole carboxamide | Maintain planarity and key interaction points while altering physicochemical properties. |
| Chlorine Atoms | Trifluoromethyl (CF₃) group | Similar size, different electronic properties, can improve metabolic stability. |
| Amide Linkage | 1,2,4-Oxadiazole | Acts as a stable amide isostere, potentially improving metabolic stability. nih.gov |
| Phenyl Ring | Thiophene, Pyridine, Cyclohexyl | Explore different hydrophobic and aromatic interactions. |
Molecular Hybridization Strategies for Multi-Target Agents
Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. nih.govresearchgate.netresearchgate.netdntb.gov.ua This approach aims to create multi-target agents that can modulate multiple biological pathways involved in complex diseases, potentially leading to enhanced efficacy and reduced drug resistance. nih.gov The nicotinamide scaffold is an attractive framework for developing such hybrid molecules due to its presence in a wide range of biologically active compounds.
For this compound, molecular hybridization can be achieved by linking the core structure to another pharmacophore known to interact with a different biological target. The selection of the second pharmacophore depends on the desired therapeutic application.
Design Strategies for Molecular Hybrids:
Linker-based Hybrids: In this approach, the this compound moiety and another pharmacophore are connected via a flexible or rigid linker. The nature and length of the linker are critical for ensuring that both pharmacophoric units can adopt the optimal conformation to interact with their respective targets.
Fused Hybrids: This strategy involves fusing the nicotinamide ring or the N-phenyl ring with another cyclic system to create a more rigid and complex scaffold. This can lead to highly potent and selective compounds.
Fragment-based Hybrids: This involves the integration of key fragments from different pharmacophores into a single molecule without a distinct linker.
The table below illustrates potential molecular hybridization strategies for the this compound scaffold:
| Target Combination | Hybridization Strategy | Rationale |
| Kinase and Histone Deacetylase (HDAC) Inhibition | Link the nicotinamide scaffold to a known HDAC inhibitor pharmacophore (e.g., hydroxamic acid) via a suitable linker. | Development of dual-action anticancer agents. |
| Antimicrobial and Anti-inflammatory Activity | Hybridize the nicotinamide core with a non-steroidal anti-inflammatory drug (NSAID) moiety. | Creation of agents that can combat infection and associated inflammation. |
| Targeting Multiple Pathways in Neurodegenerative Diseases | Combine the nicotinamide structure with a fragment known to inhibit beta-amyloid aggregation or tau phosphorylation. | Development of multi-target drugs for diseases like Alzheimer's. nih.gov |
Lead Optimization via Iterative Design-Synthesis-Test Cycles
Lead optimization is a critical phase in the drug discovery process that aims to refine a promising lead compound into a clinical candidate with optimal efficacy, selectivity, and pharmacokinetic properties. patsnap.com This is achieved through an iterative cycle of designing, synthesizing, and testing new analogs of the lead compound. researchgate.net For this compound, this process would involve systematically modifying its structure to improve its drug-like properties.
The iterative nature of this cycle allows for the continuous refinement of the SAR and the development of a deep understanding of how structural modifications impact the compound's biological profile.
Key Steps in the Iterative Cycle:
Design: Based on the initial biological data of the lead compound and computational modeling (e.g., molecular docking), new analogs are designed to address specific liabilities, such as low potency, poor selectivity, or unfavorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Synthesis: The designed analogs are then synthesized in the laboratory. The synthetic routes for 2,6-dichloro-5-fluoronicotinamide (B46746) and its precursors have been described, providing a starting point for the preparation of new derivatives. chemicalbook.comchemicalbook.com
Testing: The newly synthesized compounds are evaluated in a battery of in vitro and in vivo assays to determine their biological activity, selectivity, and pharmacokinetic properties.
Analysis: The data from the biological testing is analyzed to establish SAR and to identify the most promising candidates for further optimization. This information then feeds back into the design of the next generation of analogs.
The following table provides a hypothetical example of a lead optimization cycle for a this compound analog:
| Iteration | Design Hypothesis | Synthetic Modification | Testing Outcome | Learning and Next Steps |
| 1 | The unsubstituted N-phenyl ring may limit potency. | Introduce small electron-donating or electron-withdrawing groups at the para-position of the N-phenyl ring. | Para-methoxy substitution increases potency but decreases solubility. | Explore other substituents to balance potency and solubility. |
| 2 | The amide bond may be susceptible to metabolic cleavage. | Replace the amide with a metabolically stable bioisostere like a 1,2,4-oxadiazole. | Improved metabolic stability but a slight decrease in potency. | Fine-tune the substituents on the phenyl and pyridine rings to regain potency. |
| 3 | The dichlorinated pyridine ring might contribute to off-target toxicity. | Systematically replace one or both chlorine atoms with other halogens or small alkyl groups. | Reduced cytotoxicity with the replacement of the 2-chloro group with a methyl group. | Further explore modifications at the 2-position to optimize the safety profile. |
Development of Targeted Chemical Libraries based on the Nicotinamide Framework
Targeted chemical libraries are collections of compounds designed to interact with a specific protein or a family of related proteins. nih.gov The development of such libraries based on the this compound framework can accelerate the discovery of new hit and lead compounds for a variety of biological targets. chemdiv.com These libraries are typically smaller and more focused than large, diverse screening collections, leading to higher hit rates and more efficient lead discovery. researchgate.net
The design of a targeted library around the nicotinamide scaffold would leverage existing knowledge of its biological activities and the SAR of known nicotinamide-based inhibitors.
Strategies for Library Design and Synthesis:
Combinatorial Chemistry: By utilizing a combinatorial approach, a large number of derivatives can be synthesized by systematically varying the substituents on the nicotinamide and N-phenyl rings. This can be achieved by using a common intermediate, such as 2,6-dichloro-5-fluoronicotinoyl chloride, and reacting it with a diverse set of anilines.
Parallel Synthesis: This technique allows for the simultaneous synthesis of a large number of compounds in separate reaction vessels, facilitating the rapid generation of a library of analogs.
Diversity-Oriented Synthesis: This approach aims to create a collection of structurally diverse molecules from a common starting material, enabling the exploration of a broader chemical space around the nicotinamide core.
The table below outlines a potential design for a targeted chemical library based on the this compound scaffold:
| Variable Position | Building Blocks | Number of Variations |
| N-Phenyl Ring (via diverse anilines) | Aniline, 4-fluoroaniline, 3-methoxyaniline, 4-aminobenzonitrile, etc. | 50-100 |
| 2-Position of Pyridine Ring | Chlorine, Methyl, Ethyl, Methoxy | 4 |
| 6-Position of Pyridine Ring | Chlorine, Hydrogen, Amino | 3 |
| Amide Linker | Amide, Reverse Amide, Ester | 3 |
| Total Compounds | 1800-3600 |
By systematically exploring the chemical space around the this compound core, these targeted libraries can serve as a valuable resource for identifying novel modulators of various biological targets and for the development of new therapeutic agents.
Conclusion and Future Research Directions
Synthesis of Current Research Findings on 2,6-Dichloro-5-Fluoro-N-Phenylnicotinamide
Current research on this compound is predominantly centered on its synthetic pathways and its role as a building block in the creation of more complex molecules. It is recognized as a crucial intermediate in the synthesis of Sotorasib (AMG 510), a potent and selective inhibitor of the KRAS G12C mutation, which is implicated in several aggressive cancers. chemicalbook.com The synthesis of this compound itself has been optimized, with methods developed for its efficient production from precursors like 2,6-dichloro-5-fluoronicotinic acid. chemicalbook.comgoogle.comgoogle.com
While direct biological activity studies on this compound are not extensively reported in publicly available literature, its structural components—a nicotinamide (B372718) core with halogen substitutions—suggest a potential for biological activity. Nicotinamide and its derivatives are fundamental to cellular metabolism and signaling, acting as precursors to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in redox reactions. nih.govnih.gov The presence of dichloro and fluoro substitutions on the pyridine (B92270) ring can significantly alter the electronic properties and metabolic stability of the molecule, potentially influencing its interactions with biological targets.
| Precursor | Key Reagents | Product | Significance |
|---|---|---|---|
| 2,6-dichloro-5-fluoronicotinic acid | Thionyl chloride, TEA | 2,6-dichloro-5-fluoronicotinamide (B46746) | Intermediate for various applications. chemicalbook.com |
| 2,6-dihydroxy-5-fluoronicotinate | Phosphorus oxychloride, Lithium reagent | 2,6-dichloro-5-fluoronicotinoyl chloride | Precursor to the nicotinic acid. google.com |
| 2,6-dichloro-5-fluoro-3-cyanopyridine | Concentrated sulfuric acid | 2,6-dichloro-5-fluoronicotinamide | A documented synthetic route. chemicalbook.com |
Emerging Research Avenues and Unexplored Biological Targets
Given the limited direct research on this compound's biological effects, future investigations could explore several promising avenues. The broader class of nicotinamide derivatives has shown efficacy in a range of therapeutic areas, including neurodegenerative diseases, metabolic disorders, and as anti-inflammatory agents. mdpi.comnih.gov
Unexplored Biological Targets:
NAD+ Metabolism Enzymes: As a nicotinamide derivative, a primary area of investigation would be its effect on the enzymes involved in the NAD+ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT). mdpi.com Modulation of NAD+ levels has profound implications for cellular health and aging. nih.gov
Sirtuins: These NAD+-dependent deacetylases are critical regulators of metabolism, DNA repair, and inflammation. The potential for this compound to modulate sirtuin activity, either directly or by altering NAD+ availability, warrants investigation.
Poly(ADP-ribose) Polymerases (PARPs): PARPs are another family of NAD+-consuming enzymes involved in DNA repair and cell death. Inhibitors of PARP are already used in cancer therapy, and exploring the effect of this compound on PARP activity could be a fruitful research direction.
Kinases and Other Signaling Proteins: The phenylnicotinamide scaffold is a common feature in many kinase inhibitors. Screening this compound against a panel of kinases could uncover novel inhibitory activities.
| Potential Biological Target Class | Examples | Rationale for Investigation |
|---|---|---|
| NAD+ Metabolism Enzymes | NAMPT, NMNATs | Core nicotinamide structure suggests interaction with NAD+ biosynthesis pathways. |
| Sirtuins | SIRT1, SIRT3 | Potential modulation of NAD+-dependent deacetylation and cellular regulation. |
| Poly(ADP-ribose) Polymerases | PARP1, PARP2 | Possible interference with DNA repair and cell death pathways. |
| Protein Kinases | Various | The phenylnicotinamide scaffold is a known pharmacophore for kinase inhibition. |
Methodological Advancements and Integration of Multi-Omics Approaches in Nicotinamide Derivative Research
The study of nicotinamide derivatives is being revolutionized by methodological advancements, particularly the integration of multi-omics approaches. nih.govthermofisher.com These strategies allow for a comprehensive understanding of the cellular response to a given compound, moving beyond a single target to a systems-level perspective. For a compound like this compound, these approaches could be invaluable in elucidating its mechanism of action and identifying potential therapeutic applications.
Genomics and Transcriptomics: RNA sequencing (RNA-seq) can reveal changes in gene expression profiles in response to treatment with the compound, highlighting the cellular pathways that are modulated. thermofisher.com
Proteomics: Techniques like mass spectrometry-based proteomics can identify changes in protein abundance and post-translational modifications, providing insights into the direct and indirect targets of the compound. thermofisher.comnih.gov
Metabolomics: By analyzing the global metabolic profile of cells or tissues, metabolomics can directly assess the impact of the compound on metabolic pathways, including NAD+ metabolism. mdpi.com
The integration of these multi-omics datasets can provide a holistic view of the compound's effects, enabling the identification of novel biomarkers and therapeutic targets. nih.govnih.gov For instance, a combined transcriptomic and metabolomic analysis could reveal how changes in gene expression related to NAD+ synthesis correlate with actual changes in the levels of NAD+ and its metabolites. researchgate.net
Prospects for the Development of Advanced Chemical Tools and Probes based on the Compound's Core Structure
The core structure of this compound presents a versatile scaffold for the development of advanced chemical tools and probes. nih.govchemicalprobes.org These tools are essential for dissecting complex biological processes and validating novel drug targets.
Fluorescent Probes: By attaching a fluorescent moiety to the core structure, researchers can create probes to visualize the subcellular localization of the compound or its binding to specific proteins.
Affinity-Based Probes: The synthesis of biotinylated or otherwise tagged derivatives would enable affinity purification experiments to identify the direct binding partners of the compound within the cell.
Photoaffinity Probes: Incorporating a photoreactive group would allow for the covalent labeling of target proteins upon UV irradiation, providing a powerful tool for target identification.
The development of such chemical probes based on the this compound scaffold could significantly accelerate the exploration of its biological functions and therapeutic potential. nih.gov By understanding which proteins and pathways this compound interacts with, researchers can gain valuable insights that could lead to the development of novel therapeutics.
Q & A
Q. What synthetic methodologies are recommended for preparing 2,6-dichloro-5-fluoro-N-phenylnicotinamide, and what are common pitfalls?
The synthesis of halogenated nicotinamide derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For example:
- Step 1 : Start with a nicotinic acid scaffold (e.g., 5-fluoronicotinic acid) and introduce chlorine at positions 2 and 6 using POCl₃ or SOCl₂ under controlled anhydrous conditions .
- Step 2 : Amide bond formation with aniline derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) or direct condensation in the presence of activating agents like HATU .
Pitfalls : - Regioselectivity : Competing halogenation at unintended positions may occur; monitor reaction progress via TLC or LC-MS.
- Hydrolysis risk : Fluorine substituents can destabilize intermediates; avoid aqueous conditions during purification .
Q. How can spectroscopic techniques (e.g., NMR, HPLC) resolve structural ambiguities in this compound?
- ¹H/¹³C NMR : Fluorine atoms induce splitting patterns (e.g., coupling constants ) in aromatic regions. Compare experimental shifts with computational predictions (DFT) to confirm substitution patterns .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities (e.g., dehalogenated byproducts). Retention times should align with validated reference standards .
Q. What role does the fluorine atom at position 5 play in modulating biological activity?
Fluorine enhances metabolic stability and influences electronic properties (e.g., electron-withdrawing effect) to improve binding affinity in target proteins. Comparative studies with non-fluorinated analogs show reduced in vitro half-lives and altered LogP values .
Advanced Research Questions
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Experimental design :
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.
- Analytical endpoints : Quantify degradation products via UPLC-PDA and correlate with Arrhenius kinetics to predict shelf-life .
- Key parameters : Monitor Cl⁻ release (ion chromatography) and fluorine retention (¹⁹F NMR) to assess hydrolytic stability .
Q. How to address contradictory data in structure-activity relationship (SAR) studies involving halogenated nicotinamides?
- Case example : If fluorination at position 5 enhances potency in one assay but reduces efficacy in another:
- Hypothesis testing : Evaluate solubility differences (e.g., PAMPA assay) or off-target effects (e.g., kinase panel screening).
- Crystallography : Resolve co-crystal structures with target enzymes (e.g., PARP1) to confirm binding mode discrepancies .
Q. What advanced analytical methods validate batch-to-batch consistency in large-scale synthesis?
Q. How to optimize reaction conditions for minimizing dihalogenated byproducts?
- DoE approach : Use a factorial design to vary parameters:
Q. What computational tools predict the metabolic fate of this compound?
- In silico models :
- CYP450 metabolism : Use Schrödinger’s QikProp or ADMET Predictor to identify vulnerable sites (e.g., N-phenyl group as a glucuronidation hotspot).
- Metabolite identification : Match predicted fragmentation patterns (MS/MS) with experimental HRMS data .
Q. How to resolve crystallization challenges for X-ray structure determination?
Q. What ethical considerations apply to in vivo studies with halogenated nicotinamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
